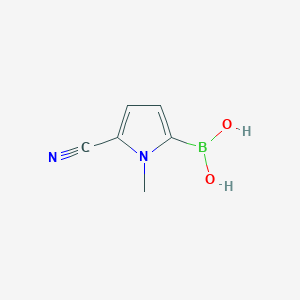
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Vue d'ensemble
Description
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, or 5-CN-MPB, is a type of organoboronic acid that is widely used in organic synthesis and in scientific research applications. It is a key reagent in the synthesis of various compounds and has been used in a variety of fields, including drug discovery and development, materials science, and bioprocessing. 5-CN-MPB has a wide range of uses due to its unique properties, including its high reactivity and low toxicity. This article will discuss the synthesis of 5-CN-MPB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Organic Synthesis
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: is a valuable compound in organic synthesis, particularly in the Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in creating complex organic molecules for pharmaceuticals and agrochemicals.
Drug Discovery
This boronic acid derivative is used in the drug discovery process as a building block for the synthesis of various pharmacologically active molecules . Its cyano and boronic acid functional groups make it a versatile precursor for the development of new drugs.
Material Science
In material science, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be utilized to modify surface properties of materials. It can introduce functional groups that are essential for further chemical modifications .
Catalysis
The compound finds application in catalysis, where it can act as a ligand for transition metal catalysts . These catalysts are crucial for accelerating reactions in the production of fine chemicals and polymers.
Biological Studies
Boronic acids are known to bind with sugars, and thus, this compound can be used in biological studies to understand carbohydrate recognition processes . This has implications in the development of sensors and in the study of cell-surface interactions.
Analytical Chemistry
In analytical chemistry, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be used as a reagent for the detection of certain substances. Its ability to form stable complexes with various analytes makes it useful in chromatography and spectrometry .
Agricultural Chemistry
As a component in the synthesis of agrochemicals, this compound can lead to the development of new pesticides and herbicides. Its structural versatility allows for the creation of compounds with specific action mechanisms against pests .
Environmental Science
Lastly, in environmental science, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be part of research into new materials for environmental remediation, such as the capture of pollutants or the development of degradable materials .
Propriétés
IUPAC Name |
(5-cyano-1-methylpyrrol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMUHFINOXALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470912 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid | |
CAS RN |
860617-71-6 | |
| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

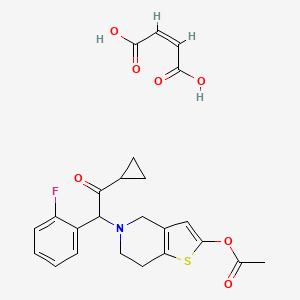
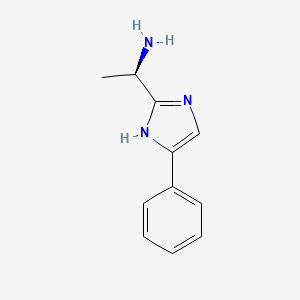
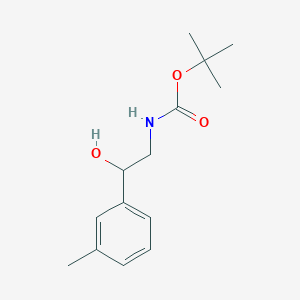
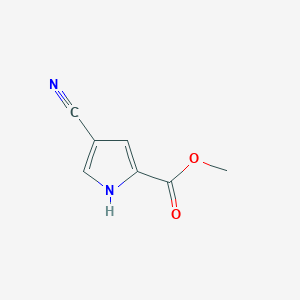
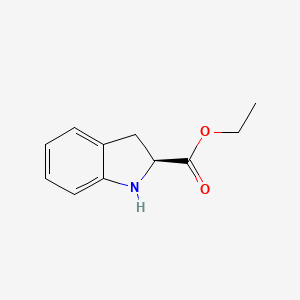
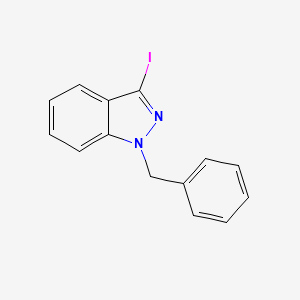
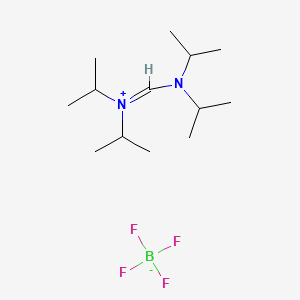
![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
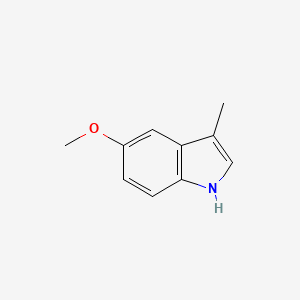
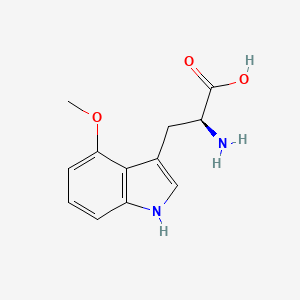
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
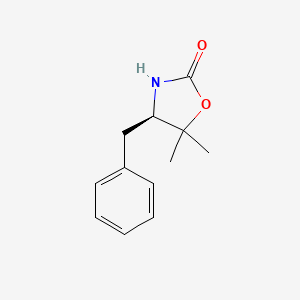
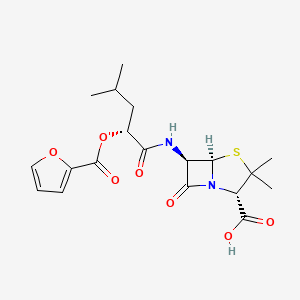
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)